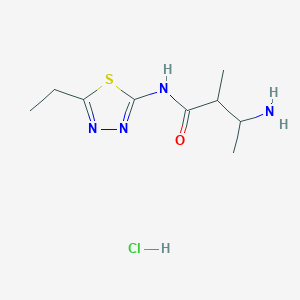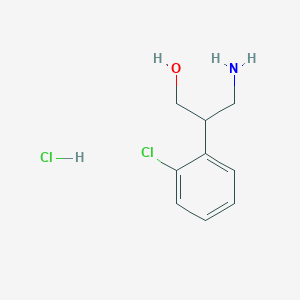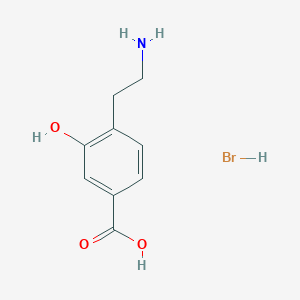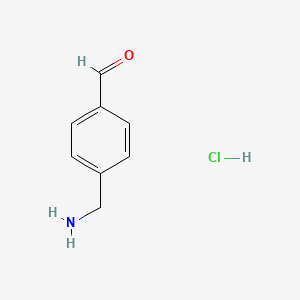![molecular formula C6H7BrN4 B1382423 6-ブロモ-1,3-ジメチル-1,4-ジヒドロピラゾロ[4,3-c]ピラゾール CAS No. 1239754-53-0](/img/structure/B1382423.png)
6-ブロモ-1,3-ジメチル-1,4-ジヒドロピラゾロ[4,3-c]ピラゾール
説明
“6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole” is a chemical compound with the molecular formula C6H7BrN4. Its average mass is 215.051 Da and its monoisotopic mass is 213.985397 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for this compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole”, are involved in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclization .科学的研究の応用
医薬品試験
6-ブロモ-1,3-ジメチル-1,4-ジヒドロピラゾロ[4,3-c]ピラゾール: は、高品質の参照標準として医薬品試験で使用されています 。参照標準は、以下を含む医薬品試験の一貫性と正確性を確保するために不可欠です。
神経毒性研究
化合物が神経系に与える影響は、特に以下のような重要な研究分野です。
- アセチルコリンエステラーゼ(AchE)活性: 化合物が神経インパルス伝達に重要な役割を果たすAchE活性にどのように影響するかを調べます .
- マロンジアルデヒド(MDA)レベル: 細胞および組織の酸化損傷のバイオマーカーであるMDAレベルに対する化合物の影響を評価します .
合成化学研究
合成化学では、化合物の構造は以下のようなフレームワークを提供します。
作用機序
Mode of Action
It is known that pyrazolines and their derivatives, which include this compound, have been associated with a variety of biological and pharmacological activities .
Biochemical Pathways
Pyrazolines and their derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Related compounds have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化学分析
Biochemical Properties
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain kinases and phosphatases, affecting their catalytic activity. The nature of these interactions can involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCRKRUTKEDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C(NN=C12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



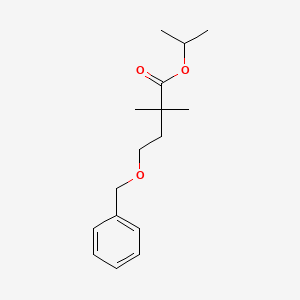
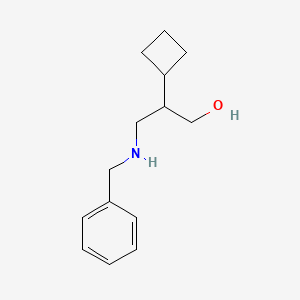
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
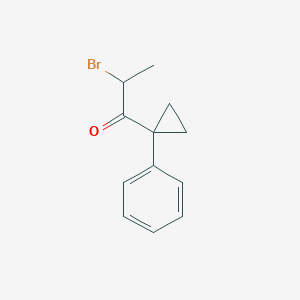
![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
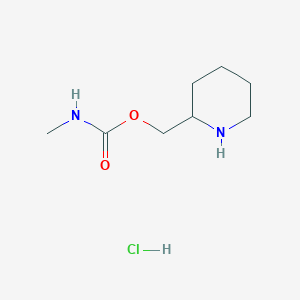


![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
